molecular formula C9H12O2 B1606705 1-Methoxy-2-(methoxymethyl)benzene CAS No. 21998-86-7

1-Methoxy-2-(methoxymethyl)benzene

Cat. No.: B1606705
CAS No.: 21998-86-7
M. Wt: 152.19 g/mol
InChI Key: BEGPNVIJJAUGMG-UHFFFAOYSA-N
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Description

1-Methoxy-2-(methoxymethyl)benzene: is an organic compound with the molecular formula C9H12O2. It is a derivative of benzene, where one hydrogen atom is replaced by a methoxy group (-OCH3) and another by a methoxymethyl group (-CH2OCH3). This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Methoxy-2-(methoxymethyl)benzene can be achieved through several methods. One common approach involves the methylation of 1-methoxy-2-methylbenzene using methanol in the presence of a strong acid catalyst. The reaction typically occurs under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound often involves the use of continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-Methoxy-2-(methoxymethyl)benzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert it into simpler hydrocarbons.

    Substitution: Electrophilic aromatic substitution reactions are common, where the methoxy and methoxymethyl groups can be replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Reagents like bromine (Br2) and sulfuric acid (H2SO4) are often employed.

Major Products:

    Oxidation: Aldehydes and carboxylic acids.

    Reduction: Hydrocarbons.

    Substitution: Various substituted benzene derivatives.

Scientific Research Applications

1-Methoxy-2-(methoxymethyl)benzene has several applications in scientific research:

    Chemistry: It is used as a starting material for the synthesis of more complex organic compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 1-Methoxy-2-(methoxymethyl)benzene involves its interaction with specific molecular targets. The methoxy and methoxymethyl groups can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

  • Benzene, 1-methoxy-2-methyl-
  • Benzene, 1,4-bis(methoxymethyl)-
  • Benzene, 1-methoxy-4-(methoxymethyl)-

Comparison: 1-Methoxy-2-(methoxymethyl)benzene is unique due to the specific positioning of its methoxy and methoxymethyl groups. This positioning influences its reactivity and interactions with other molecules, making it distinct from other similar compounds. For example, Benzene, 1-methoxy-2-methyl- has a different substitution pattern, leading to variations in its chemical behavior and applications.

Properties

IUPAC Name

1-methoxy-2-(methoxymethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O2/c1-10-7-8-5-3-4-6-9(8)11-2/h3-6H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEGPNVIJJAUGMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=CC=CC=C1OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30300606
Record name toluene, o,|A-dimethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30300606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21998-86-7
Record name Toluene,.alpha.-dimethoxy-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=137827
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name toluene, o,|A-dimethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30300606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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